molecular formula C6H11N11O2 B5009702 2-(5-Aminotetrazol-1-yl)acetic acid;1,3,5-triazine-2,4,6-triamine

2-(5-Aminotetrazol-1-yl)acetic acid;1,3,5-triazine-2,4,6-triamine

Cat. No.: B5009702
M. Wt: 269.23 g/mol
InChI Key: UMROWDQHUHQKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Aminotetrazol-1-yl)acetic acid and 1,3,5-triazine-2,4,6-triamine are two distinct compounds with unique chemical structures and properties 2-(5-Aminotetrazol-1-yl)acetic acid is an organic compound containing a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields

Chemical Reactions Analysis

2-(5-Aminotetrazol-1-yl)acetic acid

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

1,3,5-triazine-2,4,6-triamine

Mechanism of Action

2-(5-Aminotetrazol-1-yl)acetic acid

  • The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and amino group. These functional groups allow it to act as a nucleophile or electrophile in different reaction pathways.

1,3,5-triazine-2,4,6-triamine

Comparison with Similar Compounds

2-(5-Aminotetrazol-1-yl)acetic acid

1,3,5-triazine-2,4,6-triamine

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)acetic acid;1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.C3H5N5O2/c4-1-7-2(5)9-3(6)8-1;4-3-5-6-7-8(3)1-2(9)10/h(H6,4,5,6,7,8,9);1H2,(H,9,10)(H2,4,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMROWDQHUHQKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NN=N1)N.C1(=NC(=NC(=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.